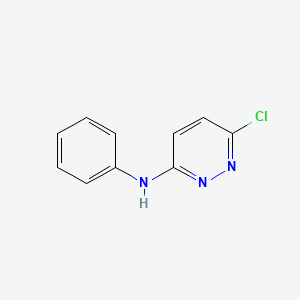

6-chloro-N-phenylpyridazin-3-amine

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 6-chloro-N-phenylpyridazin-3-amine consists of a pyridazine ring with a chlorine atom at the 6th position and a phenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-phenylpyridazin-3-amine include a density of 1.2±0.1 g/cm3, boiling point of 403.0±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 65.4±3.0 kJ/mol, flash point of 226.4±10.4 °C, index of refraction of 1.634, molar refractivity of 51.3±0.3 cm3, and a molar volume of 143.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Summary of the Application

A series of N-substituted 5–chloro-6-phenylpyridazin-3 (2H)-one derivatives were synthesized and tested for in vitro insecticidal activity against Plutella xylostella . The diamondback moth (Plutella xylostella L.) is a serious pest insect in many parts of the world .

Methods of Application or Experimental Procedures

The compounds were synthesized based on previous work, characterized by spectral data, and tested for in vitro insecticidal activity against Plutella xylostella .

Results or Outcomes

The results showed that the synthesized pyridazin-3 (2H)-one compounds possessed good insecticidal activities, especially the compounds 4b, 4d, and 4h which showed >90% activity at 100 mg/L .

2. Antifungal Activity

Summary of the Application

An effective method has been developed for the preparation of novel pyridazine derivatives from the easily accessible starting materials mucochloric acid and benzene . Some of these compounds displayed good antifungal activities against G. zeae, F. oxysporum and C. mandshurica in preliminary antifungal activity tests .

Methods of Application or Experimental Procedures

The pyridazines were prepared from mucochloric acid and benzene . The synthesized compounds were characterized by spectral data (1H-NMR, 13C-NMR, IR) and elemental analysis .

Results or Outcomes

Several derivatives of these compounds incorporating 1,3,4-thiadiazole, 1,3,4-oxadiazole and oxazolidin-2-one rings have been shown to display moderate to good antifungal activities .

3. Plant Virucides

Summary of the Application

Many pyridazine derivatives, including 6-chloro-N-phenylpyridazin-3-amine, are known to possess a wide range of bioactivities and are often employed as plant virucides . These compounds can inhibit the replication of plant viruses, thereby preventing the spread of viral diseases in crops .

Methods of Application or Experimental Procedures

The compounds are typically applied to the plants in the form of a spray or dust. The concentration and frequency of application can vary depending on the specific virus and crop species .

Results or Outcomes

The use of these compounds as plant virucides has been shown to effectively reduce the incidence of viral diseases in various crops, leading to improved yield and quality .

4. Antitumor Agents

Summary of the Application

Pyridazine derivatives, including 6-chloro-N-phenylpyridazin-3-amine, have been studied for their potential as antitumor agents . These compounds can interfere with the growth and proliferation of cancer cells .

Methods of Application or Experimental Procedures

In preclinical studies, these compounds are typically tested in vitro using cancer cell lines and in vivo using animal models of cancer . The compounds can be administered orally or intravenously .

Results or Outcomes

Several pyridazine derivatives have shown promising results in preclinical studies, exhibiting cytotoxic activity against various cancer cell lines .

5. Herbicides

Summary of the Application

Pyridazinones, including 6-chloro-N-phenylpyridazin-3-amine, are known to possess a wide range of bioactivities and are often employed as herbicides . These compounds can inhibit the growth of unwanted plants or weeds, thereby improving crop yield .

Methods of Application or Experimental Procedures

The compounds are typically applied to the crops in the form of a spray or dust. The concentration and frequency of application can vary depending on the specific weed species and crop .

Results or Outcomes

The use of these compounds as herbicides has been shown to effectively control the growth of various weed species, leading to improved crop yield and quality .

6. Anti-inflammatory Agents

Summary of the Application

Many pyridazine derivatives, including 6-chloro-N-phenylpyridazin-3-amine, are known to possess a wide range of bioactivities and are often employed as anti-inflammatory agents . These compounds can reduce inflammation in the body, which can help in the treatment of various inflammatory diseases .

Methods of Application or Experimental Procedures

In preclinical studies, these compounds are typically tested in vitro using cell lines and in vivo using animal models of inflammation . The compounds can be administered orally or intravenously .

Results or Outcomes

Several pyridazine derivatives have shown promising results in preclinical studies, exhibiting anti-inflammatory activity in various models of inflammation .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-chloro-N-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCESXDSWFKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423311 | |

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-chloro-N-phenylpyridazin-3-amine | |

CAS RN |

1014-78-4 | |

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B1366556.png)

![(E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1366563.png)

![1-Methyl-2-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B1366570.png)